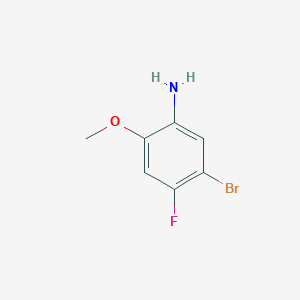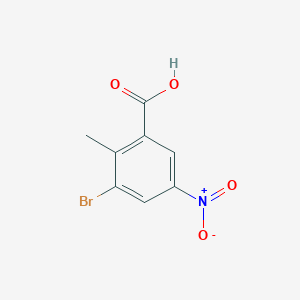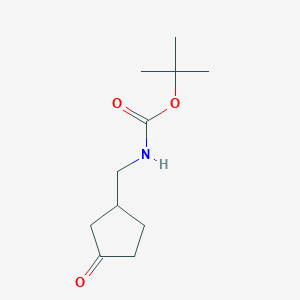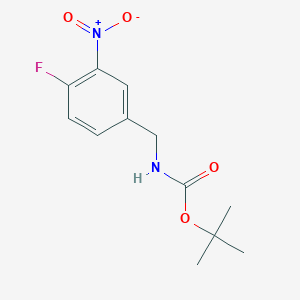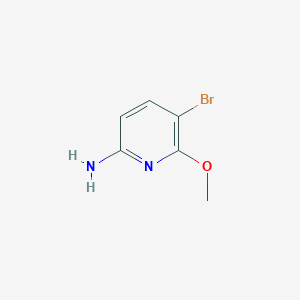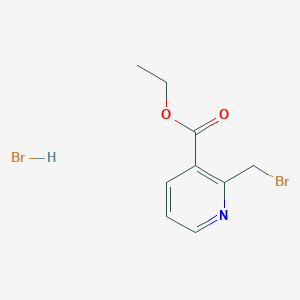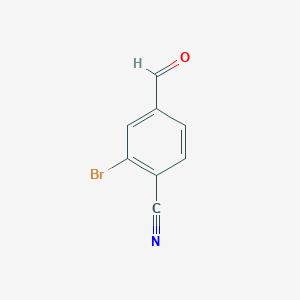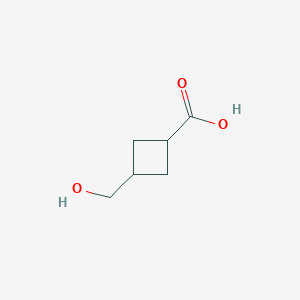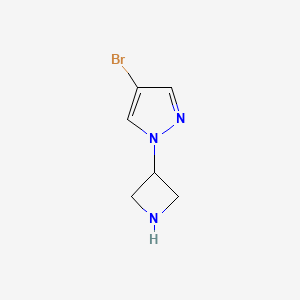
1-azetidin-3-yl-4-bromo-1H-pyrazole
Übersicht
Beschreibung
“1-azetidin-3-yl-4-bromo-1H-pyrazole” is a chemical compound that contains an azetidine ring and a bromopyrazole group . Azetidine is a three-membered heterocyclic compound, while pyrazole is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-azetidin-3-yl-4-bromo-1H-pyrazole” can be represented by the InChI code:1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H . This indicates the presence of a bromopyrazole group attached to an azetidine ring. Physical And Chemical Properties Analysis
The compound “1-azetidin-3-yl-4-bromo-1H-pyrazole” is a powder at room temperature . It has a molecular weight of 238.51 . .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A key area of scientific research involving 1-azetidin-3-yl-4-bromo-1H-pyrazole derivatives focuses on their synthesis and evaluation for antimicrobial activities. These compounds, by virtue of their structural features, have been explored for their potential in fighting bacterial and fungal infections. For instance, research has synthesized and tested various azetidin-2-one compounds containing the pyrazoline moiety for their antimicrobial properties. These studies indicate that the incorporation of azetidinone and pyrazoline derivatives can lead to significant antibacterial and antifungal activities, suggesting their potential utility in developing new antimicrobial agents (Shailesh, Pankaj, & Amr, 2012).
Antitubercular and Antimicrobial Evaluation
Continuing the exploration of antimicrobial applications, another research direction involves assessing the efficacy of pyrazole derivatives against specific pathogens like Mycobacterium tuberculosis. Studies have synthesized 3-(4-chlorophenyl)-4-substituted pyrazoles and tested their antitubercular and antimicrobial activities. This research highlights the potential of these compounds to serve as foundational structures for developing treatments against tuberculosis and other microbial infections, demonstrating the wide-ranging applicability of these chemical structures in addressing global health challenges (Pathak, Chovatia, & Parekh, 2012).
Anticancer Potential
Beyond antimicrobial activities, the application of 1-azetidin-3-yl-4-bromo-1H-pyrazole derivatives extends into anticancer research. Compounds synthesized from these derivatives have been evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis in cancer cells. For example, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have been synthesized and demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer and leukemia. These findings suggest that these compounds could be further developed as small molecule inhibitors for cancer treatment, showcasing the versatility of 1-azetidin-3-yl-4-bromo-1H-pyrazole derivatives in contributing to the advancement of cancer therapeutics (Ananda et al., 2017).
Safety And Hazards
The compound “1-azetidin-3-yl-4-bromo-1H-pyrazole” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDZMPWILCKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-azetidin-3-yl-4-bromo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)
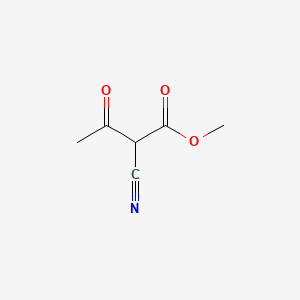
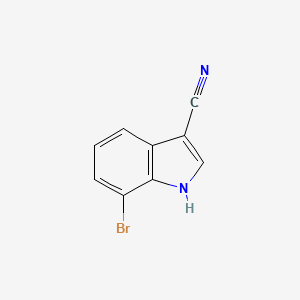
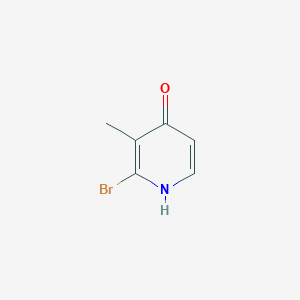
![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)
